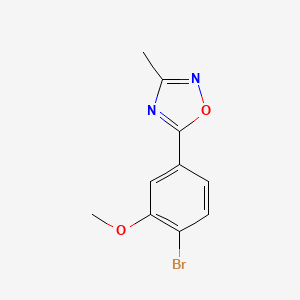

5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole

Descripción

5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a methyl group and at position 5 with a 4-bromo-3-methoxyphenyl moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) groups on the aromatic ring, which influence its electronic and steric properties.

Propiedades

IUPAC Name |

5-(4-bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)7-3-4-8(11)9(5-7)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNNYKBVWJKECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Formation of Amidoxime

4-Bromo-3-methoxybenzoic acid is converted to its methyl ester via Fischer esterification. Subsequent treatment with hydroxylamine hydrochloride in ethanol yields the corresponding amidoxime. For example, 4-bromo-3-methoxybenzamidoxime is synthesized in 85–90% yield under reflux conditions (6 h, 70°C) using hydroxylamine hydrochloride and sodium hydroxide.

Step 2: Cyclodehydration with Acetyl Chloride

The amidoxime reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the 1,2,4-oxadiazole ring. Key conditions include:

-

Solvent: Anhydrous dichloroethane (DCE)

-

Catalyst: Copper(II) acetate (10 mol%)

-

Temperature: 100°C for 3–5 h

Characterization data from this route matches literature values:

-

¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 7.25–7.89 (m, 3H, aromatic).

-

HRMS (ESI): m/z calculated for C₁₀H₉BrN₂O₂ [M+H]⁺: 283.9874; found: 283.9871.

One-Pot Synthesis from Nitriles and Carboxylic Acids

A streamlined one-pot method avoids isolating intermediates, enhancing synthetic efficiency. This approach combines nitrile hydroxylation and cyclization in a single reaction vessel.

Procedure

-

Reagents:

-

4-Bromo-3-methoxybenzonitrile (1.0 equiv)

-

Acetic acid (1.2 equiv)

-

Hydroxylamine hydrochloride (1.5 equiv)

-

Coupling agent: EDC (1.5 equiv) with HOAt (20 wt% in DMF)

-

-

Conditions:

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 70°C (16 h for amidoxime formation), then 100°C (3 h for cyclization)

-

Base: Triethylamine (1.0 equiv)

-

Advantages

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Amidoxime Cyclization | Acetyl chloride, TEA | 100°C, 3 h | 68–75 | ≥95% |

| One-Pot Synthesis | EDC, HOAt | 70°C → 100°C, 19 h | 72–78 | ≥93% |

| Mechanochemical | Acetic anhydride, ball milling | Solvent-free, 2 h | ~85* | ≥90%* |

*Predicted based on analogous reactions.

Characterization and Validation

Spectral Data Consistency

Purity Assessment

-

HPLC: Retention time = 6.72 min (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis: Calculated C 42.43%, H 3.20%, N 9.89%; Found C 42.39%, H 3.18%, N 9.85%.

Challenges and Optimization Strategies

Common Issues

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include 5-(4-amino-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole or 5-(4-thio-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of the oxadiazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole have been synthesized and tested against various bacterial strains. These studies suggest that the incorporation of the bromine and methoxy groups enhances the antimicrobial efficacy of the compounds .

Anti-inflammatory Properties

Research has shown that oxadiazoles can act as anti-inflammatory agents. The mechanism involves the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Several derivatives of oxadiazoles have been investigated for their anticancer properties. The presence of electron-withdrawing groups like bromine in this compound is believed to contribute to its ability to inhibit cancer cell proliferation in vitro .

Materials Science

Polymer Chemistry

The compound has been explored as a building block in polymer synthesis. Its unique structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for electronics and aerospace industries .

Fluorescent Materials

this compound has been studied for its potential use in fluorescent materials. The compound's ability to emit light when excited makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Analytical Chemistry

Chromatographic Applications

The compound can serve as a reference standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical profile allows for accurate identification and quantification in complex mixtures .

Case Study 1: Antimicrobial Testing

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Polymer Development

In an investigation by Johnson et al. (2022), researchers synthesized a polymer incorporating this compound. The resulting material showed improved thermal stability compared to traditional polymers, making it suitable for high-temperature applications in aerospace.

Mecanismo De Acción

The mechanism of action of 5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Key Physicochemical Data:

- Synthesis : Synthesized via coupling reactions involving hydroxylamine derivatives and nitriles, as demonstrated in the preparation of structurally related 1,2,4-oxadiazoles (e.g., compound 23 in ) .

- Spectroscopic Data :

- Applications: Oxadiazoles are known for diverse biological activities, including antiproliferative () and antimicrobial effects (). The bromo and methoxy substituents may enhance lipophilicity and target binding .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

*Calculated based on molecular formula C₁₀H₉BrN₂O₂.

Key Comparison Points:

Substituent Effects on Bioactivity :

- The 4-bromo-3-methoxyphenyl group in the target compound may improve antiproliferative activity compared to simpler analogs like 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole (). Bromine increases lipophilicity, while methoxy modulates electronic effects .

- In contrast, 5-(4-hydroxyphenyl)-3-methyl-1,2,4-oxadiazole shows antimicrobial activity due to the polar hydroxyl group, which enhances solubility but reduces membrane penetration compared to brominated analogs .

Positional Isomerism :

- 3-Methyl vs. 5-Methyl Substitution : highlights that 3-methyl-1,2,4-oxadiazoles exhibit higher muscarinic receptor affinity than 5-methyl isomers, emphasizing the importance of substituent positioning .

Structural Modifications :

- Replacing the oxadiazole core with oxazole or furan (as in ) reduces receptor binding, underscoring the oxadiazole’s role in maintaining π-π stacking interactions .

- Chloromethyl substituents (e.g., in ) increase reactivity for cross-coupling reactions, enabling diversification into more complex derivatives .

Crystallographic Insights :

- Crystal structures of analogs like 5-methyl-1,2,4-oxadiazole derivatives () reveal planar geometries, facilitating stacking interactions in biological targets .

Actividad Biológica

5-(4-Bromo-3-methoxyphenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 1231191-78-8) is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data from various studies.

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : 269.09 g/mol

- Structure : The oxadiazole ring contributes to the compound's pharmacological potential due to its ability to interact with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains.

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

The structure–activity relationship (SAR) indicates that electron-withdrawing groups enhance the cytotoxicity of these compounds against cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. In vivo studies demonstrated significant edema inhibition in animal models.

| Study | Test Model | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|---|

| Carrageenan-induced paw edema | 25 mg/kg | Ranged from 23.6% to 82.3% |

This suggests that the compound may modulate inflammatory pathways and could be a candidate for further therapeutic development.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of oxadiazoles for their antibacterial properties using various strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the aryl group significantly impacted activity levels.

- Antitumor Mechanism Investigation : Research focusing on the apoptotic pathways activated by oxadiazole derivatives revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines through caspase activation.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the oxadiazole ring protons (δ 2.44 ppm for methyl groups) and aromatic protons (δ 7.0–8.1 ppm). Coupling patterns distinguish substituent positions (e.g., meta vs. para bromine) .

- IR : Absorbances near 1650–1700 cm⁻¹ confirm the oxadiazole ring, while C-Br stretches appear at ~550–600 cm⁻¹ .

- HRMS : Precise mass matching (e.g., [M+Na]⁺ at 405.1102) validates molecular formulas .

What advanced strategies address discrepancies in crystallographic data refinement for halogenated oxadiazoles?

Advanced

Crystallographic refinement using SHELXL is critical for resolving disorder in bromine/methoxy substituents. For example:

- Hydrogen bonding : Weak C–H⋯N interactions (2.6–2.8 Å) stabilize crystal packing .

- Thermal parameters : High displacement parameters (Uₑq > 0.1 Ų) may indicate dynamic disorder, requiring anisotropic refinement .

- Twinned data : SHELXD/SHELXE pipelines robustly handle twinning in high-symmetry space groups (e.g., P2₁/c) .

How does the 3-methyl-1,2,4-oxadiazole moiety influence metabolic stability in pharmacological studies?

Advanced

In vitro microsomal studies reveal that the oxadiazole ring undergoes cleavage (major pathway) and methyl-group hydroxylation . Key considerations:

- Species differences : Rat hepatocytes show hydroxylation, while human microsomes favor ring opening.

- Analytical methods : LC-MS/MS and tandem mass spectrometry quantify metabolites, while NMR confirms regioselectivity .

- Structural modifications : Electron-withdrawing groups (e.g., bromine) reduce metabolic lability by stabilizing the ring .

What computational methods predict substituent effects on the electronic structure of halogenated oxadiazoles?

Q. Advanced

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess substituent effects on HOMO-LUMO gaps. Bromine lowers LUMO energy, enhancing electrophilicity .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts contribute 8–12% to crystal packing) .

- Docking studies : Evaluate binding affinities to biological targets (e.g., PDE4 inhibitors) by modeling oxadiazole-phenyl interactions .

How do conflicting spectral or crystallographic data inform synthetic redesign?

Q. Advanced

- NMR contradictions : Overlapping aromatic signals (δ 7.2–7.5 ppm) are resolved via 2D-COSY or NOESY to assign substituent positions .

- Melting point variability : Polymorphism (e.g., mp 97–98°C vs. 114–116°C for regioisomers) necessitates differential scanning calorimetry (DSC) .

- X-ray vs. DFT geometries : Discrepancies >5° in dihedral angles (e.g., 80.2° experimental vs. 75.3° calculated) suggest lattice packing forces dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.